molecular formula C20H22N2O3 B2741095 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea CAS No. 2034331-99-0

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea

Cat. No. B2741095
CAS RN: 2034331-99-0
M. Wt: 338.407
InChI Key: OGVHVXCOFYQPOF-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea, also known as BP-897, is a selective dopamine D3 receptor antagonist. BP-897 has been widely studied for its potential use in treating drug addiction, depression, and other psychiatric disorders. In

Scientific Research Applications

Synthesis and Biological Activities

Research has delved into the synthesis of benzofuran derivatives, highlighting their potential inhibitory activities against enzymes and their applications in medicinal chemistry. For instance, a study focused on synthesizing benzofuran hydroxyamic acids as potent inhibitors of 5-lipoxygenase, showcasing the importance of substituents that enhance lipophilicity and how small polar substituents like urea can lead to consistent oral activity (Ohemeng et al., 1994). Additionally, compounds with a benzofuran moiety have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating the potential for developing treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Chemical Properties and Applications

Research on benzofuran compounds extends into their chemical properties and potential applications in material science and organic synthesis. For example, studies have explored the dielectric and thermal properties of polymers bearing a benzofuran side group, which could have implications for the development of new materials with specific electronic properties (Çelik & Coskun, 2018). Another study presented a method for the synthesis of ureas from carboxylic acids, demonstrating a milder and environmentally friendly approach that could be beneficial for various synthetic organic chemistry applications (Thalluri et al., 2014).

Antimicrobial and Antiproliferative Activities

Compounds containing the benzofuran moiety have also been investigated for their antimicrobial and antiproliferative activities, highlighting the potential for these compounds to serve as the basis for new antimicrobial agents and cancer therapies. Research on benzofuran aryl ureas and carbamates has shown promising antimicrobial properties, suggesting their utility in combating microbial infections (Kumari et al., 2019). Moreover, neolignans derived from benzofuran have been evaluated for their cytotoxic effects against cancer cell lines, indicating their potential in cancer treatment research (Ma et al., 2017).

properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-24-17-10-8-16(9-11-17)22-20(23)21-14(2)12-18-13-15-6-4-5-7-19(15)25-18/h4-11,13-14H,3,12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVHVXCOFYQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-ethoxyphenyl)urea

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